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Introduction

Aureusidin synthase (EC 1.21.3.6) is a key enzyme in the biosynthesis of aurones, a class of
flavonoids responsible for the yellow pigmentation in the flowers of many ornamental plants.[1]
[2][3] As a member of the polyphenol oxidase (PPO) family, this copper-containing glycoprotein
catalyzes the hydroxylation and oxidative cyclization of chalcones to form aurones.[1][2] The
primary substrates for aureusidin synthase are 2',4',6',4-tetrahydroxychalcone (THC) and
2',3',4",4',6'-pentahydroxychalcone (PHC). The activity of aureusidin synthase is of significant
interest to researchers in plant biochemistry, as well as to professionals in the floricultural and
pharmaceutical industries, due to the potential antioxidant, antibacterial, and anticancer
properties of aurones. This document provides a detailed application note and protocol for a
continuous spectrophotometric assay to measure aureusidin synthase activity.

Principle of the Assay

The spectrophotometric assay for aureusidin synthase is based on the enzymatic conversion
of a colorless chalcone substrate, such as 2',4',6',4-tetrahydroxychalcone (THC), into the
corresponding yellow aurone, aureusidin. The formation of aureusidin can be continuously
monitored by measuring the increase in absorbance at a specific wavelength, typically around
415 nm. The rate of the increase in absorbance is directly proportional to the aureusidin
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synthase activity under the specified assay conditions. The enzymatic reaction involves the o-
hydroxylation of the monophenol THC to the o-diphenol (PHC), which is subsequently oxidized
to an o-quinone. This unstable intermediate then undergoes a series of rapid chemical
reactions to yield the final aureusidin product.

Data Presentation

The following tables summarize key quantitative data for aureusidin synthase. It is important to
note that specific kinetic parameters for aureusidin synthase are not widely available in the
literature. The kinetic data presented below for tyrosinase, a related polyphenol oxidase, with
THC as a substrate, is included as a reference.

Table 1. Substrate Specificity of Aureusidin Synthase

Substrate Relative Activity (%) Product(s)
2',4',6',4-Tetrahydroxychalcone o
100 Aureusidin
(THC)
2‘!3I14Il4'!6'- . . .
2210 Aureusidin and Bracteatin
Pentahydroxychalcone (PHC)
4'-O-glucoside of THC 220 Aureusidin 6-O-glucoside

Aureusidin 6-O-glucoside and

4'-O-glucoside of PHC 2496 ] )
Bracteatin 6-O-glucoside

*Data is compiled from studies on aureusidin synthase from Antirrhinum majus.

Table 2: General Properties of Aureusidin Synthase
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Property Value Reference

Enzyme Commission (EC)

Number 1.21.3.6
Molecular Weight ~39 kDa
Cofactor Binuclear Copper
Optimal pH (with THC) 5.4

Optimal pH (with PHC) 50-7.0

Table 3: Kinetic Parameters of a Related Tyrosinase with THC Substrate (for reference)

Parameter Value

Km 0.12 mM
Vmax 13 pM/min
Vmax/Km 0.11 min-1

Data obtained from a continuous spectrophotometric assay of tyrosinase with THC at pH 4.5.

Table 4: Inhibitors of Aureusidin Synthase

Inhibitor Type of Inhibition Notes

. " A known inhibitor of polyphenol
Phenylthiourea Competitive )
oxidases.

Experimental Protocols

Reagent Preparation
1. Assay Buffer (50 mM Sodium Phosphate, pH 5.4):

e Prepare a 50 mM solution of sodium phosphate monobasic (NaH2POa).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b138838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Prepare a 50 mM solution of sodium phosphate dibasic (NazHPOa).

« Titrate the monobasic solution with the dibasic solution until the pH reaches 5.4.

e Store at 4°C.

2. Substrate Stock Solution (10 mM 2',4',6',4-Tetrahydroxychalcone - THC in DMSO):

e Synthesis of THC: THC can be synthesized via a Claisen-Schmidt condensation reaction
between phloroacetophenone and 4-hydroxybenzaldehyde. Due to the complexity of the
synthesis, it is recommended to acquire THC from a commercial source if possible.

o Dissolve the appropriate amount of THC in dimethyl sulfoxide (DMSO) to a final
concentration of 10 mM.

o Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. Enzyme Solution (Aureusidin Synthase):

e The enzyme can be purified from plant sources rich in aurones, such as the petals of yellow
snapdragons (Antirrhinum majus), or can be produced recombinantly.

e The concentration of the enzyme solution should be determined using a standard protein
quantification method (e.g., Bradford or BCA assay).

» Dilute the enzyme solution in cold Assay Buffer to the desired concentration just before use.
The optimal concentration should be determined empirically to ensure a linear reaction rate
for a sufficient duration.

Spectrophotometric Assay Protocol

o Set up the Spectrophotometer:
o Set the spectrophotometer to read absorbance at 415 nm.

o Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C or the
determined optimal temperature).
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» Prepare the Reaction Mixture:
o Inal mL cuvette, add the following in order:
» 880 pL of Assay Buffer (50 mM Sodium Phosphate, pH 5.4)

» 100 pL of Substrate Stock Solution (10 mM THC in DMSO, for a final concentration of 1
mM)

o Mix gently by inverting the cuvette.

o Place the cuvette in the spectrophotometer and let it equilibrate to the set temperature for
5 minutes.

« Initiate the Enzymatic Reaction:
o Add 20 pL of the diluted Aureusidin Synthase solution to the cuvette.

o Quickly mix the contents of the cuvette by inverting it 2-3 times, ensuring no air bubbles
are formed.

o Immediately place the cuvette back into the spectrophotometer.
o Data Acquisition:

o Start monitoring the absorbance at 415 nm at regular intervals (e.g., every 15 seconds) for
a period of 5-10 minutes.

o Ensure that the initial phase of the reaction is linear. If the reaction is too fast, dilute the
enzyme solution further. If it is too slow, a more concentrated enzyme solution may be
needed.

¢ Blank Measurement:

o Prepare a blank reaction by adding 20 pL of Assay Buffer instead of the enzyme solution
to the reaction mixture.
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o Monitor the absorbance of the blank to account for any non-enzymatic conversion of the
substrate.

Data Analysis

o Plot the absorbance at 415 nm as a function of time.

o Determine the initial linear rate of the reaction (AAbs/min) by performing a linear regression
on the initial portion of the curve.

» Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.

e Calculate the enzyme activity using the Beer-Lambert law: Activity (umol/min/mL) =
(AAbs/min) / (€ * 1) Where:

o AAbs/min = The initial rate of absorbance change per minute.

o € = Molar extinction coefficient of aureusidin at 415 nm (this needs to be determined

experimentally).

o | = Path length of the cuvette (usually 1 cm).

Visualizations
Flavonoid Biosynthesis Pathway Leading to Aureusidin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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